Oxychlorosene
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
8031-14-9 |
|---|---|
Molecular Formula |
C20H35ClO4S |
Molecular Weight |
407 g/mol |
IUPAC Name |
hypochlorous acid;4-tetradecylbenzenesulfonic acid |
InChI |
InChI=1S/C20H34O3S.ClHO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-17-20(18-16-19)24(21,22)23;1-2/h15-18H,2-14H2,1H3,(H,21,22,23);2H |
InChI Key |
STANDTQHKUAYEO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.OCl |
Canonical SMILES |
CCCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.OCl |
Other CAS No. |
8031-14-9 |
Synonyms |
4-tetradecylbenzenesulfonic acid hypochlorite Chlorpactin WCS 90 Clorpactin oxychlorosene oxychlorosene sodium oxychlorosene, sodium salt Warexin |
Origin of Product |
United States |
Historical Context and Evolution of Research Perspectives
Oxychlorosene, also referred to as monthis compound, has been utilized for decades, primarily as a topical antiseptic. mdedge.comdrugfuture.com Initial research, dating back to the 1960s, focused on its efficacy in various concentrations for applications such as surgical irrigation. mdedge.com Historically, it has been used for a wide range of purposes, including genitourinary, ophthalmic, otolaryngologic, and proctologic treatments, as well as for skin and soft tissue infections. uic.edu
Over time, with the rise of antibiotic resistance, there has been a renewed interest in older compounds like this compound. mdedge.comuic.edu Research perspectives have evolved to re-evaluate its effectiveness, particularly in the context of multi-drug resistant organisms. mdedge.comuic.edu This has led to more recent studies investigating its use in specialized applications, such as bladder instillations for urinary tract infections and as an irrigation solution in surgical procedures to prevent infections. uic.edunih.govresearchgate.net The focus of contemporary research often involves comparing its efficacy and safety to other established antiseptic solutions. nih.gov
Chemical Classification and Relationship to Halogen Releasing Compounds
Oxychlorosene is classified as a halogen-releasing agent, specifically a chlorine-releasing compound. slideshare.netcuny.edu It is described as a buffered organic hypochlorous acid derivative. drugfuture.com The core of its antimicrobial activity stems from the slow release of hypochlorous acid when in an aqueous solution. uic.edu This mechanism of action, involving oxidation and chlorination of microbial cellular components, is characteristic of many halogen-based antiseptics. uic.edu
Its chemical structure is complex, described as a complex of a long-chain hydrocarbon with a phenyl substituent holding a sulfonic acid group, corresponding to the formula HO3S-C6H4-(C14H29)•HOCl. drugfuture.com This places it in the broader category of antiseptics and disinfectants. drugfuture.comslideshare.net Other compounds that function similarly through the release of halogens include iodine and its complexes (e.g., povidone-iodine), as well as other chlorine-releasing agents like sodium hypochlorite (B82951) (bleach) and chloramine-B. slideshare.netcuny.edu
Table 1: Chemical Classification of this compound and Related Compounds
| Compound | Classification | Mechanism of Action |
|---|---|---|
| This compound | Halogen-releasing agent (chlorine) | Releases hypochlorous acid |
| Sodium Hypochlorite | Halogen-releasing agent (chlorine) | Releases hypochlorous acid |
| Povidone-Iodine | Halogen-releasing agent (iodine) | Releases iodine |
| Chloramine-B | Halogen-releasing agent (chlorine) | Releases hypochlorous acid |
Overview of Academic Inquiry Beyond Clinical Applications
Established Synthetic Pathways and Methodological Considerations
The primary synthesis of this compound involves the controlled reaction between a long-chain alkylbenzenesulfonic acid and a source of hypochlorous acid. While specific industrial protocols are often proprietary, the fundamental chemistry is well-understood and is based on established organic and inorganic reactions.
Reactant Selection and Reaction Condition Control
The synthesis of this compound is fundamentally a two-part process: the creation of the organic surfactant backbone followed by its complexation with hypochlorous acid.
The key organic reactant is 4-tetradecylbenzenesulfonic acid. This selection is critical as the C14 alkyl chain provides the necessary hydrophobicity for the molecule to function as a surfactant. The synthesis of this precursor, a linear alkylbenzene sulfonate (LAS), is a major industrial process itself. It typically involves the Friedel-Crafts alkylation of benzene (B151609) with an olefin (in this case, a C14 alkene like 1-tetradecene), followed by sulfonation using an agent like sulfur trioxide (SO₃). google.comtandfonline.com
The second primary reactant is a source of hypochlorous acid (HOCl), which is often generated by reacting sodium hypochlorite (B82951) (NaClO) with an acid under carefully controlled pH conditions. nih.gov The reaction between the 4-tetradecylbenzenesulfonic acid and sodium hypochlorite must be managed to ensure the formation of the stable complex. nih.gov
Control of reaction conditions is paramount to ensure the purity and stability of the final product. Key parameters include:
pH: The pH must be controlled to maintain the equilibrium in favor of hypochlorous acid (HOCl) rather than the hypochlorite ion (OCl⁻). aip.org This is crucial as HOCl is the more reactive species for forming the desired complex.
Temperature: Reactions are typically conducted within a controlled temperature range, for instance between 0°C and 80°C, to prevent the thermal degradation of the unstable hypochlorous acid and to manage the exothermic nature of the sulfonation and neutralization steps. google.com
Stoichiometry: The molar ratio of the sulfonating agent to the alkylbenzene and subsequently the ratio of the sulfonic acid to the hypochlorite source are carefully balanced to maximize conversion and minimize byproducts. google.com
Table 1: Reactant and Synthesis Overview
| Reactant / Process Step | Chemical Name / Formula | Role in Synthesis | Key Considerations |
| Alkylation | Benzene (C₆H₆) + 1-Tetradecene (C₁₄H₂₈) | Forms the linear alkylbenzene (LAB) backbone. | Requires a catalyst (e.g., HF, AlCl₃). tandfonline.com |
| Sulfonation | Linear Alkylbenzene + Sulfur Trioxide (SO₃) | Introduces the sulfonic acid group to the benzene ring. | Highly exothermic; requires careful temperature control. google.comtandfonline.com |
| Hypochlorous Acid Generation | Sodium Hypochlorite (NaClO) + Acid | Provides the active hypochlorous acid species. | pH must be controlled to favor HOCl formation. nih.govaip.org |
| Complexation | 4-tetradecylbenzenesulfonic acid + HOCl | Forms the final this compound complex. | Occurs under controlled pH and temperature. |
Stabilization Techniques for Active Chemical Species
Hypochlorous acid is notoriously unstable, and its aqueous solutions readily decompose. wikipedia.org Therefore, a critical aspect of this compound production is the stabilization of this active species within the final product. The primary method employed is lyophilization, or freeze-drying.
After the complex is formed in solution, the mixture is freeze-dried. This process involves freezing the material and then reducing the surrounding pressure to allow the frozen water to sublimate directly from the solid phase to the gas phase. This technique removes the aqueous solvent, which is a key factor in the degradation of hypochlorous acid, yielding a stable, powdered form of this compound that can be stored and reconstituted for use. wikipedia.org The sulfonic acid component itself, being a bulky, solid surfactant, acts as a matrix that helps to isolate and stabilize the entrapped hypochlorous acid molecules.
Exploration of Analogous Compounds and Novel Derivatives
Theoretical Implications of Structural Modifications on Chemical Reactivity
Theoretical and computational models can predict how structural changes to the this compound molecule would impact its chemical reactivity and physical properties.
Alkyl Chain Modifications: Computational models can simulate the formation of micelles from surfactants with different alkyl chain lengths. mit.eduresearchgate.netrsc.org Theory predicts that increasing the alkyl chain length generally decreases the CMC, meaning micelles form at lower concentrations. tandfonline.commdpi.com This has a direct implication on reactivity; a lower CMC might mean more of the compound is sequestered in micelles, which could affect the release rate of the active hypochlorous acid. Molecular dynamics simulations could model the interaction of these analogs with a lipid bilayer, predicting how changes in hydrophobicity affect the ability to disrupt a microbial membrane. aip.org
Sulfonate Group and Aromatic Ring: The sulfonate (-SO₃H) group is strongly electron-withdrawing. mdpi.com This electronic effect influences the reactivity of the attached benzene ring. Theoretical calculations, such as determining the density of states (DOS), can show how the sulfonate group alters the electron distribution of the aromatic system. researchgate.netresearchgate.net This is important because the benzene sulfonic acid moiety acts as the stabilizing carrier for the hypochlorous acid. Any modification to the ring (e.g., adding other substituents) would alter its electronic properties and could, in turn, affect the stability of the non-covalent complex with HOCl. acs.orgrsc.org The interaction between the sulfonate group and the HOCl is likely a complex interplay of hydrogen bonding and dipole-dipole forces, which could be modeled to understand the stabilization mechanism more deeply.
Furthermore, the reactivity of hypochlorous acid itself is a key theoretical consideration. HOCl is a potent oxidant that readily reacts with a wide range of organic functional groups, particularly amines, thiols, and unsaturated bonds. wikipedia.orgmdpi.combyjus.comresearchgate.net The surfactant component of this compound is believed to facilitate the delivery of HOCl to the microbial cell surface. Theoretical models could explore how the orientation of the this compound molecule at a water-lipid interface positions the HOCl for optimal reaction with microbial membrane components.
Molecular and Cellular Mechanisms of Biological Activity
The antimicrobial efficacy of this compound is rooted in its ability to induce rapid and irreversible damage to microbial cells. This is achieved through a combination of oxidative and chlorinative stresses, leading to the disruption of essential cellular components and culminating in cell death.
When in solution, this compound acts as a reservoir for the slow and continuous release of hypochlorous acid (HOCl). asm.orguic.edu Hypochlorous acid is a powerful oxidizing agent and is the key effector molecule responsible for the bactericidal, virucidal, fungicidal, and sporicidal properties of this compound. asm.orguic.edu The process of microbial inactivation is driven by two primary chemical reactions: oxidation and chlorination. uic.eduwoundsinternational.com
Hypochlorous acid readily reacts with a wide range of biological molecules, including amino acids, lipids, and nucleic acids. uic.edu This leads to the oxidative degradation of these vital cellular components. asm.org Furthermore, the chlorinative action of hypochlorous acid involves the substitution of hydrogen atoms with chlorine, which can significantly alter the structure and function of proteins and enzymes. asm.orguic.edu These oxidative and chlorinative processes disrupt the cellular machinery, leading to a loss of function and integrity of the microbial cell. asm.org
The antimicrobial action of this compound begins with the interaction of its components with the outer layers of the microbial cell. The sulfonic acid moiety of the this compound complex, 4-tetradecylbenzenesulfonic acid, possesses surfactant properties that facilitate the disruption of the microbial cell membrane. frontiersin.org
The primary mode of action involves the diffusion of the released hypochlorous acid across the cell wall. asm.org Once inside the cell, it targets critical components such as cellular proteins and enzymes. asm.orguic.edu The oxidative and chlorinative stress induced by hypochlorous acid leads to the denaturation and inactivation of these proteins, disrupting essential metabolic and structural functions. asm.org
The culmination of the oxidative and chlorinative damage inflicted by this compound is the inactivation and subsequent lysis of the microbial cell. The widespread damage to cellular proteins and enzymes, coupled with the disruption of the cell membrane, leads to a loss of osmotic regulation and the structural integrity of the cell. asm.org
This ultimately results in microbial cell lysis, where the cell wall is breached, and the protoplasmic contents are solubilized and released. asm.org This process of cellular disintegration is rapid and effective against a wide array of microorganisms, including bacteria, fungi, viruses, and spores. asm.org
Mechanisms of Resistance Avoidance
A significant advantage of this compound is the low likelihood of microbial resistance development. asm.orguic.edu Unlike many conventional antibiotics that target specific metabolic pathways or enzymes, this compound's mechanism of action is non-specific and multi-targeted. asm.org
The rapid and extensive damage caused by the oxidative and chlorinative properties of hypochlorous acid to a wide range of cellular components makes it exceedingly difficult for microorganisms to develop effective resistance mechanisms. asm.org Any mutation that might confer resistance to one target would likely be ineffective against the broad-spectrum assault on other essential cellular structures and functions. This multi-pronged attack is a key factor in the sustained efficacy of this compound. asm.orguic.edu
Biophysical Studies of Biofilm Penetration
Bacterial biofilms present a significant challenge to antimicrobial agents due to their protective extracellular polymeric substance (EPS) matrix. This matrix acts as a physical barrier, limiting the penetration of many antimicrobial compounds. hilarispublisher.com
While direct biophysical studies specifically imaging the penetration of this compound into biofilms are not extensively documented, the mechanism can be inferred from its chemical composition. This compound contains 4-tetradecylbenzenesulfonic acid, a surfactant molecule. nih.govnih.gov Surfactants are known to disrupt the cohesive forces within biofilms by lowering surface tension and interacting with the hydrophobic and hydrophilic components of the EPS. woundsinternational.comfrontiersin.org This action weakens the biofilm matrix, creating channels that allow for the penetration of the active antimicrobial agent, hypochlorous acid, to the embedded microbial cells. woundsinternational.comfrontiersin.org The viscoelastic properties of the biofilm, which contribute to its resistance, can be altered by surfactants, making the biofilm more susceptible to mechanical removal and chemical attack. researchgate.netsoton.ac.uk
Detailed Research Findings
The following table presents data from a time-kill assay evaluating the in-vitro efficacy of sodium this compound solutions against Meticillin-Resistant Staphylococcus pseudintermedius (MRSP).
| This compound Concentration | Time (seconds) | Average Bacterial Count (CFU/ml) | Log10 Reduction |
|---|---|---|---|
| 0.2% | 5 | 6.94 x 104 | 3.4 |
| 10 | 5.63 x 103 | - | |
| 20 | 2.96 x 102 | - | |
| 60 | 1.48 x 102 | - | |
| 0.4% | 5 | 2.12 x 103 | 4.9 |
| 10 | 0 | >5 |
Data sourced from a study on the in-vitro efficacy of sodium this compound against MRSP. nih.gov
Advanced Analytical and Characterization Methodologies
Spectroscopic Techniques for Compound Elucidation and Purity Assessment
Spectroscopic methods are indispensable for confirming the chemical structure and evaluating the purity of Oxychlorosene. These techniques rely on the interaction of electromagnetic radiation with the molecule to generate unique spectral fingerprints.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic compounds. suprememed.com By observing the magnetic properties of atomic nuclei, NMR can provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR). nih.govevitachem.com For this compound, NMR spectroscopy is cited as a key method for characterizing its purity. The analysis of the NMR spectrum would involve identifying the characteristic chemical shifts and coupling constants for the protons and carbons in both the 4-tetradecylbenzenesulfonic acid and the associated hypochlorous acid, confirming the integrity of the compound. nih.gov
However, specific NMR spectral data for this compound, such as detailed chemical shifts and coupling constants, are not widely available in peer-reviewed scientific literature. Such data would be essential for a complete structural assignment and is typically presented in detailed analytical reports.
Table 1: Hypothetical ¹H NMR Spectral Data for this compound (Note: This table is illustrative as specific public data is unavailable.)
| Chemical Shift (ppm) | Multiplicity | Integration | Proposed Assignment |
| Data Not Available | Data Not Available | Data Not Available | Aromatic Protons |
| Data Not Available | Data Not Available | Data Not Available | Aliphatic Chain Protons (CH₂) |
| Data Not Available | Data Not Available | Data Not Available | Terminal Methyl Protons (CH₃) |
Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption of a solid, liquid, or gas. globalresearchonline.net This method identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths, which correspond to the vibrational frequencies of chemical bonds. upi.edu FTIR is noted as a method for the purity assessment of this compound. An FTIR spectrum of this compound would be expected to show characteristic absorption bands for the sulfonate group (S=O stretching), the aromatic ring (C=C stretching), and the long aliphatic chain (C-H stretching). The presence of bands related to water or hydroxyl groups could also be indicative of the hypochlorous acid component or moisture content. While FTIR is excellent for identifying functional groups, its use for precise purity quantification often requires complementary techniques. google.com
Detailed FTIR spectral data with specific band assignments for this compound are not readily found in the public domain.
Table 2: Expected FTIR Absorption Bands for this compound (Note: This table is illustrative as specific public data is unavailable.)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| Data Not Available | S=O Stretch | Sulfonate (SO₃H) |
| Data Not Available | C=C Stretch | Aromatic Ring |
| Data Not Available | C-H Stretch | Aliphatic Chain |
| Data Not Available | O-H Stretch | Hypochlorous Acid / Water |
Chromatographic and Mass Spectrometric Approaches for Stability Analysis
Chromatographic techniques, particularly when coupled with mass spectrometry, are vital for separating components of a mixture and for studying the stability of a compound by detecting and quantifying any degradation products.
Liquid Chromatography–Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. cymitquimica.com This method is particularly useful for stability studies, as it can quantify the parent compound and identify its degradation products over time.
A study was conducted to assess the chemical stability of 0.2% and 0.4% sodium this compound solutions. researchgate.net Using LC-MS/MS, the concentration of the solutions was monitored over a period of six months. The results of this study indicated that there was no significant change in the concentration of the sodium this compound solutions over time, demonstrating their chemical stability under the tested storage conditions. researchgate.net
Table 3: LC-MS/MS Stability Analysis of Sodium this compound Solutions
| Time Point | Concentration Change | Stability Outcome |
| Zero Months | Baseline | Stable |
| One Month | No significant change | Stable |
| Three Months | No significant change | Stable |
| Six Months | No significant change | Stable |
| Data derived from a study on the in vitro efficacy and stability of sodium this compound solutions. researchgate.net |
Computational Chemistry in this compound Research
Computational chemistry utilizes computer simulations to predict the properties and reactivity of molecules, offering insights that can guide experimental research.
In silico Structure-Activity Relationship (SAR) studies use computational models to predict the biological activity of a chemical structure. google.comgoogle.com These methods analyze the relationship between the physicochemical properties of a series of compounds and their activities, allowing for the prediction of the activity of new or untested molecules. evitachem.com For a compound like this compound, SAR models could potentially predict its antimicrobial efficacy based on structural features such as the length of the alkyl chain, the nature and position of substituents on the aromatic ring, and the properties of the active chlorine species. Such predictions can help in designing more potent analogues.
Currently, specific in silico SAR studies focused on predicting the activity of this compound are not available in the published literature. Research in this area would be valuable for the rational design of new antimicrobial agents based on the this compound scaffold.
Table 4: Potential Parameters for In Silico SAR Study of this compound Analogues (Note: This table is illustrative as specific public studies are unavailable.)
| Molecular Descriptor | Predicted Activity Correlation | Rationale |
| Alkyl Chain Length | Data Not Available | Affects hydrophobicity and membrane interaction |
| LogP (Lipophilicity) | Data Not Available | Influences cell membrane permeability |
| Dipole Moment | Data Not Available | Relates to interactions with biological targets |
| Electrostatic Potential | Data Not Available | Indicates regions for electrophilic/nucleophilic attack |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for elucidating the interactions between a ligand and its biological target at an atomic level. mdpi.comoatext.comfmhr.orgneuroquantology.com While specific, published molecular docking and dynamics simulation studies focusing exclusively on the combined this compound compound are not widely available in scientific literature, the mechanism of its active component, hypochlorous acid (HOCl), has been extensively studied. nih.govportlandpress.com this compound is a complex of hypochlorous acid and 4-tetradecylbenzenesulfonic acid. biorxiv.org The potent antimicrobial activity of this compound is primarily attributed to HOCl, a strong oxidizing agent produced by the human immune system. portlandpress.comnih.gov
Understanding the ligand-target interactions of this compound therefore necessitates an analysis of HOCl's reactivity with key bacterial macromolecules. Due to its small size and neutral charge, HOCl can readily penetrate bacterial cell walls and membranes to exert its effects. nih.govresearchgate.netnih.gov Its primary targets are proteins, particularly sulfur-containing amino acid residues like cysteine and methionine, as well as amino groups, lipids, and nucleic acids. nih.govnih.govresearchgate.net
Molecular dynamics simulations have been instrumental in investigating the consequences of HOCl-mediated protein modifications. For instance, a computational study using a multi-scale approach that included MD simulations explored the formation of a sulfilimine cross-link between methionine and lysine (B10760008) residues in collagen IV, a process initiated by HOCl. acs.org The simulations provided insights into the conformational stability of the protein following this covalent modification. The study tracked atomic fluctuations and root-mean-square deviation (RMSD) of the protein backbone over simulation times extending to 190 nanoseconds to understand the structural impact of the HOCl-induced bond. acs.org
Furthermore, MD simulations can be applied to study the interaction of HOCl with bacterial defense mechanisms. Bacteria have evolved specific chaperones, such as Hsp33, RidA, and CnoX, that are activated by HOCl to protect other proteins from stress-induced aggregation. frontiersin.orgasm.org The activation of these chaperones involves HOCl-mediated oxidation of cysteine residues (in Hsp33) or N-chlorination of basic amino acid side-chains (in RidA and CnoX). nih.govasm.org MD simulations could model these post-translational modifications and the subsequent conformational changes that switch on the chaperone function, providing a detailed picture of this crucial ligand-target interaction in bacterial survival.
The interaction of HOCl with cell membranes is another area where computational modeling is valuable. Studies have shown that HOCl can induce the formation of pores in erythrocyte membranes and react with membrane lipids. researchgate.net A recent 2024 preprint demonstrated that HOCl forms lipid N-chloramines in the membranes of bacteria and monocytic cells, which could contribute to protein oxidation. biorxiv.org MD simulations are well-suited to model the penetration of HOCl into a lipid bilayer, its reaction with lipid headgroups like phosphatidylethanolamine, and the resulting changes in membrane structure and permeability. nih.gov
While direct docking scores for HOCl are not typical due to its highly reactive and covalent nature, the principles of ligand-target interaction can be summarized. The following table details the known molecular targets of HOCl and the outcomes of their interaction, which form the basis for what would be investigated in computational studies.
| Biological Target | Specific Residue/Component | Interaction Type | Consequence of Interaction | Relevant Research Findings |
|---|---|---|---|---|
| Bacterial Proteins (General) | Cysteine, Methionine | Oxidation of sulfhydryl/thioether groups | Protein unfolding, irreversible aggregation, loss of function, cell death. | nih.govnih.gov |
| Bacterial Chaperone Hsp33 | Cysteine | Thiol oxidation, disulfide bond formation | Activation of chaperone holdase activity, protecting other proteins from aggregation. | nih.govasm.org |
| Bacterial Chaperones RidA, CnoX | Lysine, Arginine | N-chlorination | Increased surface hydrophobicity, activation of chaperone holdase activity. | nih.govfrontiersin.orgasm.org |
| Collagen IV (Host Protein) | Methionine, Lysine | Oxidation and covalent cross-linking | Formation of a stable sulfilimine bond, altering protein structure. Investigated with MD simulations. | acs.org |
| Lipid Membranes | Phosphatidylethanolamine (PE) | N-chlorination of primary amine headgroups | Formation of lipid N-chloramines, potential for further protein oxidation. | biorxiv.org |
| Lipid Membranes | Unsaturated fatty acids | Oxidation | Increased membrane permeability, formation of transient pores, potential cell lysis. | researchgate.netresearchgate.net |
Comparative Research in Non Clinical Biological Models
Evaluation of Antimicrobial Efficacy Against Diverse Microorganism Strains In Vitro
The antimicrobial properties of oxychlorosene have been assessed against various bacterial strains, including those with resistance to multiple drugs.
Kinetic Time-Kill Assays for Microbicidal Potency
Kinetic time-kill assays are utilized to determine the speed at which an antimicrobial agent kills a microbial population. Studies on this compound have demonstrated its rapid bactericidal action. For instance, early reports from 1955 indicated that this compound as a surgical irrigation solution exhibited rapid activity against organisms such as Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus species. nih.gov More recent in vitro studies have provided quantitative data on its efficacy. One study highlighted a statistically significant bactericidal effect against Staphylococcus epidermidis, a common organism in breast implant-associated infections. nih.gov
Studies on Activity Against Multi-Drug Resistant Pathogens (e.g., MRSP)
A significant area of research has been the efficacy of this compound against multi-drug resistant (MDR) pathogens. A notable study investigated the in vitro efficacy of 0.2% and 0.4% sodium this compound solutions against meticillin-resistant Staphylococcus pseudintermedius (MRSP), a significant canine pathogen. The time-kill assays revealed a rapid reduction in bacterial counts. The 0.2% solution resulted in a 3.4-log reduction within 5 seconds, while the 0.4% solution achieved a 4.9-log reduction in the same timeframe. nih.gov No bacterial growth was observed for any MRSP strain after 10 seconds of exposure to the 0.4% solution, indicating a potent and rapid bactericidal effect against this MDR pathogen. nih.gov
| Microorganism | This compound Concentration | Exposure Time | Log Reduction |
| MRSP | 0.2% | 5 seconds | 3.4 |
| MRSP | 0.4% | 5 seconds | 4.9 |
| MRSP | 0.4% | 10 seconds | No growth observed |
Cellular Response and Tissue Interaction Studies in Controlled In Vitro and Animal Models
Understanding the interaction of this compound with host cells and tissues is crucial for its potential applications. Research in this area has involved in vitro studies with specific cell lines and in vivo animal models.
Analysis of Interactions with Osteoblast and Fibroblast Cells In Vitro
The effect of this compound on bone and connective tissue cells has been a subject of investigation. One in vitro study compared the effects of various irrigation solutions, including Clorpactin (a brand of sodium this compound), on human osteoblasts. The study found that while Clorpactin did cause some damage to osteoblast cells compared to normal saline, this damage was at least partially reversible, as indicated by cell morphology and viability assays. researchgate.net In contrast, another antiseptic, Irrisept (chlorhexidine), caused more severe and irreversible damage. researchgate.net The study also noted that there was no statistically significant time or dose-dependent effect of Clorpactin on the osteoblasts under the tested conditions. researchgate.net
While direct in vitro studies on the interaction of this compound with fibroblast cells are not extensively detailed in the available literature, comparative studies with other antiseptics provide context. For example, studies on antiseptics like povidone-iodine and chlorhexidine (B1668724) have shown significant cytotoxic effects on fibroblasts, reducing their viability and migration capacity. nih.govresearchgate.net Sodium hypochlorite (B82951), a related chlorine-releasing agent, was found to be the least detrimental to both keratinocytes and fibroblasts in one comparative study. nih.gov
Investigation of Local Tissue Responses in Murine Air Pouch Models
The murine air pouch model is a recognized method for studying local inflammation and tissue responses to various substances. A study utilizing this model investigated the tissue damage caused by different irrigation solutions, including 0.2% sodium this compound, in both sterile and Staphylococcus aureus-infected pouches in mice. nih.govresearchgate.net
In sterile pouches, the inflammatory response to this compound was evaluated. In infected pouches, the presence of bacteria led to less immediate tissue inflammation and edema compared to sterile pouches for most solutions, including this compound. nih.govresearchgate.net However, tissue necrosis varied over time. On day 0, there was no significant increase in necrosis in infected pouches treated with this compound. researchgate.net By day 7, while most other solutions showed decreased necrosis in infected pouches, this was not the case for this compound. researchgate.net Regarding edema in infected pouches, it was decreased on day 0 for all solutions but showed an increasing trend with sodium this compound by day 7. researchgate.net The study also found that bacitracin allowed for more bacterial growth than sodium this compound. researchgate.net These findings suggest that the local tissue response to this compound can be influenced by the presence of infection.
Comparative Analysis with Other Chemical Antiseptics on Cellular Morphology and Viability
Comparative studies are essential to contextualize the cellular effects of this compound. In an in vitro study on human osteoblasts, 0.2% sodium this compound (Clorpactin) was compared to bacitracin and 0.05% chlorhexidine gluconate (Irrisept). researchgate.net All tested solutions caused morphological changes to the osteoblasts, including curling and detachment. researchgate.net The effects of Irrisept were the most severe and were permanent. researchgate.net In contrast, cells treated with Clorpactin and bacitracin showed a return to normal morphology after one week, and cell viability assays indicated that the damage was at least partially reversible. researchgate.net
Regarding fibroblasts, while direct comparative data for this compound is limited, extensive research on other antiseptics highlights their varying degrees of cytotoxicity. Studies have shown that antiseptics like chlorhexidine, povidone-iodine, and hydrogen peroxide can significantly reduce the viability, proliferation, and migration of human skin fibroblasts in vitro. nih.govresearchgate.netepiskin.com In one study, sodium hypochlorite was found to be less toxic to skin cell lines compared to other common antiseptics. nih.gov Another study ranked chlorhexidine as the least toxic and sodium hypochlorite as the most toxic among the tested agents on fibroblasts and keratinocytes. nih.gov
Emerging Research Areas and Future Directions
Theoretical Frameworks for Development in Advanced Materials and Interfaces
The unique properties of oxychlorosene, particularly its reactive oxygen species generation, present intriguing possibilities for its integration into advanced materials. Theoretical frameworks are being conceptualized for its use in creating antimicrobial surfaces and coatings. The core principle involves the controlled release of hypochlorous acid from a material matrix to prevent microbial colonization on surfaces such as medical devices or industrial equipment.
One theoretical approach involves embedding this compound within polymeric hydrogels. google.com These hydrogels could be designed to respond to specific environmental triggers, such as changes in pH or the presence of bacterial enzymes, to release the active agent on demand. Another concept explores the use of nanotechnology to create nanoparticles that encapsulate this compound, which could then be incorporated into paints, plastics, and textiles to confer long-lasting antimicrobial properties. googleapis.com The development of such materials requires a deep understanding of the chemical interactions between this compound and the host material to ensure stability and controlled release.
Strategies for Enhanced Biofilm Disruption and Prevention
Bacterial biofilms are notoriously difficult to eradicate due to their protective extracellular polymeric substance (EPS) matrix. mdpi.com this compound's mechanism of action, which involves the breakdown of cellular components through oxidation, also makes it a candidate for disrupting this matrix. uic.eduthieme-connect.com
Future strategies for enhanced biofilm control using this compound are multifaceted:
Combination Therapies: Research is exploring the synergistic effects of combining this compound with enzymes that specifically target components of the EPS matrix, such as DNases and glycoside hydrolases. mdpi.commdpi.com This dual approach would first weaken the biofilm structure, allowing for more effective penetration and action by this compound.
Targeting Quorum Sensing: Another strategy involves interfering with quorum sensing (QS), the cell-to-cell communication system bacteria use to coordinate biofilm formation. frontiersin.org While this compound itself does not directly inhibit QS, it could be used in conjunction with QS inhibitors to both prevent biofilm formation and eradicate existing colonies. mdpi.com
Surface Modification: Preventing the initial attachment of bacteria is a key preventative strategy. nih.gov Research into coating surfaces with materials that elute this compound aims to create environments where biofilms cannot form in the first place. nih.gov
Table 1: Investigated Strategies for Biofilm Control
| Strategy | Mechanism | Potential Application |
| Combination Therapy | Enzymatic degradation of EPS matrix followed by oxidative disruption by this compound. mdpi.comthieme-connect.commdpi.com | Treatment of persistent industrial and environmental biofilms. |
| Quorum Sensing Inhibition | Disruption of bacterial communication to prevent coordinated biofilm formation. mdpi.comfrontiersin.org | Prophylactic treatment of surfaces to prevent microbial colonization. |
| Surface Coatings | Continuous release of this compound from a material surface to inhibit bacterial attachment. nih.gov | Antimicrobial coatings for high-touch surfaces and industrial equipment. |
Novel Formulation and Delivery System Concepts (Non-Clinical Applications)
Beyond direct application as a solution, researchers are conceptualizing novel formulations of this compound for various non-clinical uses. These concepts aim to improve its stability, control its release, and enhance its efficacy in specific applications.
Gel-Microemulsions: Formulating this compound within a gel-microemulsion could provide a viscous, yet spreadable, product for surface disinfection in industrial settings. google.com This type of formulation could offer prolonged contact time and a controlled release of the active ingredient.
Polymeric Films: Incorporating this compound into biodegradable polymeric films is another area of interest. These films could be applied to surfaces, slowly releasing the antiseptic over time to provide continuous protection against microbial growth.
Aerosolized Delivery: For large-scale environmental disinfection, such as in agricultural settings or for mold remediation, aerosolized formulations of this compound are being explored. This would allow for the treatment of large, hard-to-reach areas.
Conceptualization of Broad-Spectrum Biocide Design Principles
The effectiveness of this compound as a broad-spectrum biocide stems from its non-specific mechanism of action. uic.edu Unlike antibiotics that target specific metabolic pathways, this compound and other oxidizing agents cause widespread damage to microbial cells by oxidizing proteins, lipids, and nucleic acids. thieme-connect.comnih.gov This multi-targeted approach is a key principle in designing biocides that are less likely to lead to the development of resistance. uic.educuny.edu
Future biocide design may draw inspiration from this principle, focusing on:
Multi-Target Agents: Developing new chemical agents that have multiple, non-specific cellular targets to overwhelm microbial defense mechanisms.
Reactive Oxygen Species (ROS) Generation: Creating systems that generate a cocktail of ROS, similar to the action of myeloperoxidase systems in neutrophils, to achieve potent and rapid microbial killing. asm.org
Physical Disruption: Combining chemical biocides with physical disruption methods, such as ultrasound or mechanical abrasion, to enhance their effectiveness against resilient microbial communities like biofilms. nih.gov
Integration of Omics Technologies in Understanding Biological Responses (e.g., proteomics, metabolomics)
The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful toolkit for understanding the detailed biological responses of microorganisms to this compound. nih.govnih.gov While specific studies on this compound are emerging, the principles of these technologies can be applied to gain deeper insights.
Proteomics: By analyzing the entire protein complement of a microorganism before and after exposure to this compound, researchers can identify the specific proteins that are oxidized or denatured. This can provide a detailed map of its mechanism of action and identify potential resistance mechanisms.
Metabolomics: This technology can reveal changes in the metabolic profile of a microbe upon exposure to this compound. By identifying which metabolic pathways are disrupted, researchers can better understand the cascade of events that leads to cell death.
Transcriptomics: Analyzing the messenger RNA (mRNA) of a microorganism can show which genes are up- or down-regulated in response to this compound. This can provide insights into the stress response pathways that are activated by oxidative damage.
The integration of these omics approaches can provide a holistic view of the microbial response to this compound, aiding in the optimization of its use and the design of next-generation biocides. nih.gov
Environmental Fate and Degradation Studies of this compound and its Byproducts
Understanding the environmental fate of any widely used chemical is crucial. For this compound, this involves studying its degradation pathways and the potential impact of its byproducts on the environment.
This compound is a complex of a sulfonated hydrocarbon and hypochlorous acid. nih.gov The primary active component, hypochlorous acid, is known to be unstable and reactive, readily degrading into less harmful substances like chloride ions and water. However, the environmental fate of the organic portion of the molecule and any potential chlorinated organic byproducts requires further investigation.
Studies on similar compounds, like other pesticides and pharmaceuticals, provide a framework for this research. leuphana.denih.gov Key areas of investigation would include:
Biodegradation: Assessing the rate and extent to which microorganisms in soil and water can break down the organic components of this compound.
Photodegradation: Studying the effect of sunlight on the degradation of this compound in aquatic environments.
Abiotic Degradation: Investigating chemical degradation processes that occur without microbial involvement, such as hydrolysis. nih.gov
Factors such as temperature, pH, and the presence of other organic matter can significantly influence the degradation rate of chemicals in the environment. frontiersin.org Future studies will need to model these variables to accurately predict the persistence and potential environmental impact of this compound and its degradation products.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing oxychlorosene in laboratory settings, and how do variations in reaction conditions affect purity and yield?
- Methodological Answer : Follow standardized synthesis protocols from peer-reviewed literature, ensuring precise control of temperature, pH, and reactant ratios (e.g., sodium hypochlorite and hydrochloric acid). Characterize purity via spectroscopic methods (e.g., NMR, FTIR) and quantify yield using gravimetric analysis. Document deviations rigorously to assess reproducibility .
Q. How can researchers validate the antimicrobial efficacy of this compound in vitro, and what are the critical controls required?
- Methodological Answer : Use agar dilution or broth microdilution assays with reference strains (e.g., Staphylococcus aureus, Escherichia coli). Include positive controls (e.g., commercial disinfectants) and negative controls (solvent-only treatments). Account for confounding factors like organic load and contact time, as per CLSI guidelines .
Q. What analytical techniques are recommended for quantifying this compound degradation products in environmental samples?
- Methodological Answer : Employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to detect chlorinated byproducts. Validate methods using spiked samples and calibration curves. Cross-reference with EPA or OECD guidelines for environmental toxicity assessments .
Advanced Research Questions
Q. How can contradictory findings in this compound’s mechanism of action across studies be systematically reconciled?
- Methodological Answer : Conduct a Cochrane-style systematic review to aggregate in vitro and in vivo evidence. Use meta-analysis to assess heterogeneity (e.g., I² statistic) and subgroup analysis to isolate variables like concentration or microbial resistance profiles. Address publication bias via funnel plots .
Q. What experimental designs are optimal for investigating this compound’s oxidative damage pathways in eukaryotic cells?
- Methodological Answer : Utilize redox-sensitive fluorescent probes (e.g., DCFH-DA) to measure intracellular ROS generation. Pair with transcriptomic analysis (RNA-seq) to identify oxidative stress-responsive genes. Validate findings using knockout cell lines or antioxidant pretreatment controls .
Q. How should researchers address discrepancies in cytotoxicity data between 2D cell cultures and 3D organoid models exposed to this compound?
- Methodological Answer : Perform comparative dose-response assays across both models, normalizing results to cell viability metrics (e.g., ATP assays). Use computational modeling (e.g., pharmacokinetic-pharmacodynamic models) to extrapolate 2D findings to 3D systems. Highlight limitations in nutrient diffusion and oxygen gradients in 3D environments .
Q. What strategies mitigate batch-to-batch variability in this compound formulations during long-term stability studies?
- Methodological Answer : Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like pH and active chlorine content. Use accelerated stability testing (e.g., 40°C/75% RH) and statistical process control (SPC) charts to monitor variability. Cross-validate with ICP-OES for trace metal contaminants .
Methodological Considerations for Data Analysis
- Handling Conflicting Data : Apply sensitivity analysis to identify outlier studies or methodological flaws (e.g., inconsistent exposure times). Use PRISMA guidelines for transparent reporting .
- Ethical and Reproducibility Standards : Pre-register experimental protocols on platforms like Open Science Framework. Adhere to ARRIVE guidelines for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
